Cas no 2514660-75-2 ((S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride)

(S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride structure
2514660-75-2 structure
Product Name:(S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No:2514660-75-2
MF:C10H11ClF3N
MW:237.649252176285
CID:5086035
PubChem ID:154574790
Update Time:2024-11-08

(S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • BS-47346
    • (S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
    • (1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
    • F77511
    • (1S)-5-(Trifluoromethyl)indanylamine HCl
    • 2514660-75-2
    • (1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
    • (S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
    • Inchi: 1S/C10H10F3N.ClH/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14;/h2-3,5,9H,1,4,14H2;1H/t9-;/m0./s1
    • InChI Key: WBVQXVPOXWEREQ-FVGYRXGTSA-N
    • SMILES: N[C@H]1CCC2=CC(C(F)(F)F)=CC=C12.Cl

Computed Properties

  • Exact Mass: 237.0532115g/mol
  • Monoisotopic Mass: 237.0532115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

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